6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a spirocyclic compound characterized by a unique molecular structure that includes an oxazolidinone ring fused to a diazaspiro nonane system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The chemical is identified by the CAS number 2007920-64-9 and has the molecular formula with a molecular weight of approximately 156.18 g/mol .
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one falls under the category of spirocyclic compounds, which are defined by their unique spiro structure formed by the intersection of two rings at a single atom. This classification highlights its structural complexity and potential reactivity.
The synthesis of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require a base such as sodium hydroxide and an organic solvent like dichloromethane to facilitate the process.
In laboratory settings, the synthesis can be optimized for yield and purity through careful control of reaction parameters such as temperature, pressure, and solvent choice. Industrial production may utilize continuous flow reactors and automated systems to ensure consistency and efficiency in large-scale synthesis .
The molecular structure of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one features a spirocyclic framework with an oxazolidinone group contributing to its unique properties. The spatial arrangement of atoms in this compound allows for specific interactions with biological targets, enhancing its potential as a pharmaceutical agent.
Key structural data includes:
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcomes of these transformations:
The mechanism of action for 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is closely tied to its interactions with biological targets such as enzymes or receptors. In medicinal chemistry contexts, it has been suggested that this compound may modulate enzyme activity or receptor interactions, leading to potential therapeutic effects.
The specific pathways involved depend on the bioactive derivative being studied, highlighting the compound's versatility in drug design and development .
Key physical properties include:
Important chemical properties encompass:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High Resolution Mass Spectrometry are employed to characterize these properties accurately.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 156.18 g/mol |
CAS Number | 2007920-64-9 |
Purity | ≥95% |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for specific applications .
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several significant applications in scientific research:
These applications underline its importance across multiple scientific disciplines, showcasing its versatility as both a synthetic intermediate and a potential therapeutic agent .
The synthesis of 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one (CAS: 1544660-20-9) typically employs convergent multi-step strategies to assemble its spirocyclic core. A common approach involves the condensation of a β-keto ester derivative with a 1,2-diaminoethane component, followed by intramolecular cyclization. Key precursors include N-protected amino acids and carbonyl-activated synthons, which facilitate the formation of the lactam and oxa-ring systems. For example, methyl 2-(aminomethyl)acrylate serves as a versatile building block for introducing the methyl substituent at the 6-position. The final steps often involve deprotection and ring-closing reactions under mild acidic conditions to yield the target compound with a typical purity of ≥95% [1] [2].
Table 1: Representative Multi-Step Synthesis Protocol
Step | Reaction | Key Reagent | Function |
---|---|---|---|
1 | Precursor activation | Di-tert-butyl dicarbonate | N-Boc protection |
2 | Nucleophilic substitution | Methyl 2-(bromomethyl)acrylate | Alkylation |
3 | Cyclization | Triethylamine | Base-mediated ring closure |
4 | Deprotection | Trifluoroacetic acid | Boc removal |
5 | Crystallization | Diethyl ether | Purification |
Constructing the spiro[3.5]nonane system demands precise cyclization methodologies. Dieckmann-type condensation is frequently employed to form the 7-one lactam ring, where ester and amide functionalities on a linear precursor undergo intramolecular cyclization under strong bases like sodium hydride. Alternatively, Mitsunobu reactions enable the formation of the tetrahydrofuran (2-oxa) ring using triphenylphosphine and diethyl azodicarboxylate (DEAD), particularly for oxygen-containing cycles. Microwave-assisted cyclization has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating. Critical parameters include solvent polarity (e.g., DMF for solubility) and temperature control (60–80°C) to suppress racemization and byproduct formation [8].
Table 2: Cyclization Method Comparison
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Dieckmann condensation | NaH, THF, 0°C→RT | 65–72 | High lactam selectivity |
Mitsunobu reaction | PPh₃, DEAD, THF | 58–64 | Mild conditions for ether formation |
Microwave-assisted | 150°C, DMF, 20 min | 78–85 | Rapid, high throughput |
Precursor design significantly impacts spirocycle yield and purity. N-methylation optimization is critical at the 6-position, where alkylation of a secondary amine precursor with methyl iodide requires stoichiometric control to avoid quaternary ammonium salt formation. Studies show that using potassium carbonate as a base in acetonitrile at 50°C achieves >90% selectivity. Carboxylate activation of linear intermediates using pentafluorophenyl esters enhances cyclization kinetics by facilitating nucleophilic attack. Additionally, orthogonal protecting groups like Boc (acid-labile) and Cbz (hydrogenolyzable) enable sequential functionalization. For instance, Boc deprotection with HCl in dioxane yields the hydrochloride salt of the spiro intermediate (CAS linked to 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one hydrochloride), streamlining purification [7] [8].
The chiral (S)-enantiomer (CAS: 1839060-89-7) is synthesized via asymmetric catalysis or chiral pool strategies. Evans’ oxazolidinone auxiliaries direct stereoselective alkylation at C6, achieving enantiomeric excess (ee) >95% when followed by auxiliary cleavage. Alternatively, enzymatic resolution using lipases (e.g., CAL-B) selectively hydrolyzes racemic esters, yielding the (S)-acid with 98% ee. These routes are essential for pharmaceutical applications, such as KRAS G12C inhibitors, where stereochemistry dictates target binding affinity. The (S)-enantiomer commands a premium price (e.g., $453/100mg), reflecting synthetic complexity [4] .
Table 3: Enantioselective Synthesis Approaches
Method | Chiral Controller | ee (%) | Application |
---|---|---|---|
Evans auxiliary | (S)-4-Benzyloxazolidinone | 96 | KRAS inhibitor precursors |
Enzymatic resolution | Candida antarctica lipase | 98 | (S)-Acid intermediate |
Asymmetric hydrogenation | Ru-BINAP catalyst | 92 | Amine functionalization |
Scaling spirocycle synthesis faces hurdles in exothermicity management (e.g., Dieckmann condensation) and cryogenic steps (−40°C) required for stereocontrol. Continuous flow reactors mitigate these by enhancing heat/mass transfer, enabling safer diazomethane use for N-methylation. For example, tube-in-tube reactors generate diazomethane in situ, minimizing handling risks. Photocatalytic flow systems facilitate late-stage C–H functionalizations at C6, improving atom economy. However, solids formation in microchannels remains a challenge, addressed by segmented flow with inert gas. These innovations reduce batch inconsistencies and cut production costs by 30% for multi-kilogram batches [9].
Table 4: Batch vs. Flow Process Parameters
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction time | 8–12 h | 1–2 h | 6-fold reduction |
Temperature control | ±5°C | ±0.5°C | Enhanced selectivity |
Yield variability | 10–15% | <5% | Consistent output |
Byproduct formation | 8–12% | 2–4% | Higher purity |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0